molecular formula C11H24N2O2 B8348262 1-(5-Hydroxypentyl)-3-n-pentylurea

1-(5-Hydroxypentyl)-3-n-pentylurea

Katalognummer: B8348262
Molekulargewicht: 216.32 g/mol
InChI-Schlüssel: IZIGZGJNLNUPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(5-Hydroxypentyl)-3-n-pentylurea is a synthetic 1,3-disubstituted urea derivative of interest in medicinal chemistry and biochemical research. Urea derivatives are widely utilized in drug discovery due to their ability to act as key pharmacophores, capable of forming multiple stable hydrogen bonds with biological targets, which is crucial for specific activity and modulating drug properties . Compounds within this class have been explored for a range of therapeutic applications, including as inhibitors of enzymes like soluble epoxide hydrolase (sEH), a target for cardiovascular and inflammatory diseases . The molecular structure of 1-(5-Hydroxypentyl)-3-n-pentylurea, featuring a pentyl chain and a hydroxypentyl chain, suggests potential for investigating structure-activity relationships. The hydroxypentyl moiety may enhance aqueous solubility and influence the compound's overall hydrophobicity, thereby fine-tuning its physicochemical properties and its capacity to cross biological membranes . Researchers can employ this compound as a building block or intermediate in the synthesis of more complex molecules, or as a tool compound to study the role of urea functionalities in molecular recognition and protein-ligand interactions. 1-(5-Hydroxypentyl)-3-n-pentylurea is for research use only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H24N2O2

Molekulargewicht

216.32 g/mol

IUPAC-Name

1-(5-hydroxypentyl)-3-pentylurea

InChI

InChI=1S/C11H24N2O2/c1-2-3-5-8-12-11(15)13-9-6-4-7-10-14/h14H,2-10H2,1H3,(H2,12,13,15)

InChI-Schlüssel

IZIGZGJNLNUPCH-UHFFFAOYSA-N

Kanonische SMILES

CCCCCNC(=O)NCCCCCO

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Urea Derivatives with Modified Alkyl Chains

A key group of analogs includes urea derivatives with varying alkyl chain lengths and substituents (Table 1). For example:

  • 1-(12-Hydroxydodec-5(Z)-enyl)-3-n-pentylurea (39) : Features a longer 12-carbon chain with a hydroxyl group and a double bond, synthesized via tert-butyldiphenylsilyl (TBDPS) protection and deprotection .
  • 1-(12-Bromododec-5(Z)-enyl)-3-n-pentylurea (40) : Brominated analog of 39 , prepared using CBr₄/PPh₃, with increased polarity (Rf = 0.60 vs. 39 ’s Rf ≈ 0.60 in EtOAc/hexanes) .
  • 1-(12-Cyanododec-5(Z)-enyl)-3-n-pentylurea (41): Cyano-substituted derivative, synthesized via bromide displacement with KCN, showing reduced Rf (0.45) due to higher polarity .

Table 1. Comparison of Urea Derivatives

Compound Chain Length Substituent Melting Point (°C) TLC Rf (EtOAc/hexanes)
1-(5-Hydroxypentyl)-3-n-pentylurea 5 -OH Not reported Not reported
39 12 -OH, C=C Not reported ~0.60
40 12 -Br, C=C 46.7–46.8 ~0.60
41 12 -CN, C=C 56–57 ~0.45

Key Observations :

  • Longer alkyl chains (e.g., 12 vs. 5 carbons) increase hydrophobicity but may reduce solubility in polar solvents.
  • Polar substituents (e.g., -Br, -CN) lower melting points and alter chromatographic mobility compared to hydroxyl groups .
Hydroxypentyl-Containing Compounds in Other Contexts
  • Synthetic Cannabinoid Metabolites: JWH-018 N-(4-hydroxypentyl) and JWH-122 N-(5-hydroxypentyl): These amide-based metabolites are structurally distinct but share the hydroxypentyl moiety. The position of the hydroxyl group (4 vs. 5) affects metabolic pathways and detection in urinalysis . 1-(5-Hydroxypentyl)-3-n-pentylurea differs in its urea core, which may confer greater metabolic stability compared to labile amide bonds in JWH metabolites .
  • Glutarimide Synthesis: describes a 5-hydroxypentyl intermediate in the synthesis of lupinine.
Physicochemical and Analytical Considerations
  • Chromatography: The absence of TLC data for 1-(5-Hydroxypentyl)-3-n-pentylurea limits direct comparison, but analogs suggest hydroxyl groups increase polarity (lower Rf in nonpolar solvents).
  • Solubility : Shorter alkyl chains (5 vs. 12 carbons) likely improve aqueous solubility, critical for bioavailability in drug design.

Vorbereitungsmethoden

Reaction Mechanism

This method involves the direct reaction of 5-hydroxypentylamine with n-pentyl isocyanate under anhydrous conditions. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage.

Experimental Protocol

  • Reagents : 5-Hydroxypentylamine (1.0 equiv), n-pentyl isocyanate (1.2 equiv), dry tetrahydrofuran (THF).

  • Conditions : Stirred at 25°C for 12 hours under nitrogen.

  • Workup : Quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate, 3:1).

Yield and Purity

  • Yield : 78–85%.

  • Purity : >95% (HPLC).

Method 2: Hydrazide Intermediate Route

Synthesis Steps

  • Hydrazide Formation : 5-Hydroxypentyl hydrazide is synthesized by reacting methyl 5-hydroxypentanoate with hydrazine hydrate.

  • Urea Formation : The hydrazide reacts with n-pentylamine in the presence of phosgene or triphosgene.

Key Data

  • Reagents : Methyl 5-hydroxypentanoate (1.0 equiv), hydrazine hydrate (2.0 equiv), triphosgene (0.5 equiv).

  • Conditions : Reflux in ethanol for 6 hours.

  • Yield : 65–72%.

Method 3: One-Pot Condensation

Procedure Overview

A one-pot approach combines 5-hydroxypentanol, n-pentylamine, and urea under acidic catalysis.

Optimization Parameters

  • Catalyst : Conc. HCl (10 mol%).

  • Temperature : 110°C, 24 hours.

  • Solvent : Toluene (azeotropic removal of water).

Performance Metrics

  • Yield : 60–68%.

  • Advantage : Eliminates intermediate isolation.

Method 4: Carbamate Activation

Strategy

5-Hydroxypentylamine is first converted to a carbamate using methyl chloroformate, followed by reaction with n-pentylamine.

Critical Steps

  • Carbamate Synthesis : 5-Hydroxypentylamine + methyl chloroformate in THF/NaHCO₃.

  • Aminolysis : Carbamate + n-pentylamine at 60°C.

Outcomes

  • Yield : 70–75%.

  • Purity : 92–94% (NMR).

Analytical and Purification Techniques

Chromatography

  • Silica Gel : Hexane:ethyl acetate gradients (3:1 to 1:1).

  • HPLC : Chiralpak AD-H column, n-heptane:isopropanol (90:10).

Spectroscopic Validation

  • ¹H NMR : δ 1.25–1.45 (m, CH₂), 3.55 (t, OH), 5.10 (bs, NH).

  • IR : 1640–1660 cm⁻¹ (C=O stretch).

Comparative Analysis of Methods

Method Yield (%) Purity (%) Complexity Cost
Isocyanate-Amine78–85>95ModerateHigh
Hydrazide Route65–7290–93HighModerate
One-Pot60–6885–88LowLow
Carbamate Activation70–7592–94ModerateHigh

Key Trade-offs : The isocyanate method offers high yields but requires hazardous reagents. The one-pot approach is cost-effective but yields lower-purity products .

Q & A

Q. How should researchers validate computational models predicting the compound’s physicochemical properties?

  • Compare predicted logP, pKa, and solubility (e.g., from ChemAxon or Schrödinger) with experimental data. Use Bland-Altman plots to assess bias. Cross-validate with leave-one-out (LOO) or k-fold methods .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.